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Compound of Interest

2-(Bromomethyl)-1-iodo-4-
Compound Name:
(trifluoromethyl)benzene

Cat. No.: B1345789

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and applications of key halogenated trifluoromethylbenzene intermediates. Primarily focusing
on the well-documented and versatile compound 2-Bromo-1-iodo-4-(trifluoromethyl)benzene,
this document also addresses the distinct, yet related, 2-(Bromomethyl)-1-iodo-4-
(trifluoromethyl)benzene. This guide is intended to serve as a vital resource for professionals
in organic synthesis, medicinal chemistry, and materials science, offering detailed data,
experimental insights, and workflow visualizations to facilitate research and development.

Nomenclature and Structural Clarification

It is crucial to distinguish between two related, but structurally different, compounds that are
sometimes conflated. The primary focus of this guide, 2-Bromo-1-iodo-4-
(trifluoromethyl)benzene, features bromine and iodine atoms directly attached to the aromatic
ring. In contrast, 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene contains a brominated
methyl group (a benzyl bromide moiety) attached to the ring. This structural difference
profoundly impacts their reactivity and synthetic applications.

e Compound A: 2-Bromo-1-iodo-4-(trifluoromethyl)benzene
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e Compound B: 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene

This guide will primarily detail the properties and applications of Compound A, for which
extensive data is available, while providing known information for Compound B.

Physicochemical and Spectroscopic Data

Quantitative data for these compounds are summarized below. This information is critical for
reaction planning, safety assessment, and analytical characterization.

Key Properties of 2-Bromo-1-iodo-4-
(trifluoromethyl)benzene

This compound is a highly versatile synthetic intermediate, valued for its distinct reactive sites.
[1] The trifluoromethyl group (-CF3) is a strong electron-withdrawing group that influences the

electronic properties of the benzene ring, which can enhance metabolic stability, lipophilicity,
and binding affinity in drug candidates.[1]

Property Value Reference

2-Bromo-1-iodo-4-
IUPAC Name _ [213]14115]
(trifluoromethyl)benzene

CAS Number 481075-58-5 [2][4]
Molecular Formula C7HsBrFsl [4]
Molecular Weight 350.90 g/mol [4]
) Solid, Semi-solid, or liquid
Physical Form (5]
lump
Melting Point 36-38.5 °C [1]
Boiling Point 236.9+40.0 °C [1]
Purity Typically >97% (HPLC) [1][5]
. 2-8°C, Keep in dark place,
Storage Conditions [5]

sealed in dry
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Spectroscopic Data for 2-Bromo-1-iodo-4-
(trifluoromethyl)benzene

Spectroscopic data is essential for the unambiguous identification and characterization of the
compound. While experimental spectra are often provided by suppliers upon request, typical
spectral data includes:

'H NMR: The proton NMR spectrum will show signals in the aromatic region corresponding
to the three protons on the benzene ring.

e 13C NMR: The carbon NMR spectrum will display distinct signals for each of the seven
carbon atoms.

o 19F NMR: A characteristic signal, typically a singlet, will be observed for the trifluoromethyl
group.

e Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and
characteristic isotopic patterns for bromine and iodine.

 Infrared (IR) Spectroscopy: IR analysis will reveal characteristic absorption bands for C-H, C-
F, C-Br, C-I, and aromatic C=C bonds.

ChemicalBook provides access to various spectra for this compound, including *H NMR, IR,
and MS.[6]

Properties of 2-(Bromomethyl)-1-iodo-4-
(trifluoromethyl)benzene

This compound is less documented in peer-reviewed literature but is available commercially. It
serves as a potent alkylating agent due to the reactive benzyl bromide group.
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Property Value Reference

2-(Bromomethyl)-1-iodo-4-
IUPAC Name _ [718]
(trifluoromethyl)benzene

CAS Number 702641-06-3 [9][10]
Molecular Formula CsHsBrFsl [9]
Molecular Weight 364.93 g/mol [O1[11]
Melting Point 116 °C [10]
Density 2.091 g/cm3 [10]
Purity Typically 295-97% [7119]

Synthesis and Experimental Protocols

Detailed experimental protocols for these compounds are often proprietary or found within
patent literature. However, generalized procedures based on established organic chemistry
principles can be outlined.

Generalized Synthesis of 2-Bromo-1-iodo-4-
(trifluoromethyl)benzene

The synthesis of polysubstituted benzene rings often involves a multi-step sequence. A
plausible, though generalized, synthetic route starting from 4-(trifluoromethyl)aniline could
involve the following steps:

e Bromination: Introduction of a bromine atom ortho to the amino group.

e Sandmeyer Reaction (lodination): Conversion of the amino group to a diazonium salt,
followed by substitution with iodine.

lllustrative Protocol for a Sandmeyer-type lodination:

» Diazotization: Dissolve the starting aniline (e.g., 2-bromo-4-(trifluoromethyl)aniline) in an
aqueous acidic solution (e.g., H2S0Oa4) and cool to 0-5 °C. Add a solution of sodium nitrite
(NaNO3) dropwise while maintaining the low temperature to form the diazonium salt.
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 lodination: In a separate flask, dissolve potassium iodide (KI) in water. Slowly add the cold
diazonium salt solution to the Kl solution. The reaction may be heated gently to drive it to
completion.

o Workup and Purification: After the reaction is complete, extract the product with an organic
solvent (e.qg., diethyl ether or dichloromethane). Wash the organic layer with sodium
thiosulfate solution to remove excess iodine, followed by brine. Dry the organic layer over an
anhydrous salt (e.g., MgSO0a), filter, and concentrate under reduced pressure. The crude
product is then purified, typically by column chromatography or recrystallization.

Generalized Synthesis of 2-(Bromomethyl)-1-iodo-4-
(trifluoromethyl)benzene

This compound would likely be synthesized from a precursor containing a methyl group, such
as 1-iodo-2-methyl-4-(trifluoromethyl)benzene.

lllustrative Protocol for Radical Bromination:

o Reaction Setup: Dissolve the methylated starting material in a non-polar solvent such as
carbon tetrachloride (CCla4) or cyclohexane in a flask equipped with a reflux condenser and a
light source (e.g., a UV lamp).

e Initiation: Add a radical initiator, such as N-Bromosuccinimide (NBS) and a small amount of a
radical initiator like benzoyl peroxide (BPO).

e Reaction: Heat the mixture to reflux and irradiate with the lamp to initiate the radical chain
reaction. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

o Workup and Purification: Cool the reaction mixture and filter off the succinimide byproduct.
Wash the filtrate with water and brine, then dry over anhydrous MgSOa. After filtration and
solvent evaporation, purify the resulting benzyl bromide by column chromatography or
recrystallization.

Reactivity and Synthetic Applications

The unique arrangement of substituents in 2-Bromo-1-iodo-4-(trifluoromethyl)benzene makes it
an exceptionally valuable tool in modern organic synthesis.
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Regioselective Cross-Coupling Reactions

The primary utility of this compound lies in the differential reactivity of the carbon-iodine (C-I)
and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions.[1] The C-I
bond is weaker and thus more reactive towards oxidative addition to a Pd(0) catalyst than the
C-Br bond. This allows for selective functionalization at the iodo-position while leaving the
bromo-position intact for subsequent transformations.

This stepwise approach is a powerful strategy for the synthesis of complex, unsymmetrical
molecules, which is highly desirable in drug discovery.[1] Common cross-coupling reactions
include:

e Suzuki-Miyaura Coupling: Reaction with boronic acids or esters.

e Sonogashira Coupling: Reaction with terminal alkynes.

 Stille Coupling: Reaction with organostannanes.

Generalized Protocol for Selective Suzuki-Miyaura Coupling at the C-1 Position:

o Reaction Setup: In a Schlenk flask, combine 2-Bromo-1-iodo-4-(trifluoromethyl)benzene (1.0
equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPhs)a, 2-
5 mol%), and a base (e.g., K2COs or Cs2C0Os3, 2.0-3.0 equiv.).

 Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

e Solvent Addition: Add a degassed solvent system, commonly a mixture like 1,4-
dioxane/water or toluene/ethanol/water.

o Reaction: Heat the mixture with vigorous stirring (typically 80-100 °C) for several hours,
monitoring progress by TLC or LC-MS.

o Workup: After cooling, dilute the mixture with water and an organic solvent (e.g., ethyl
acetate). Separate the layers, extract the aqueous phase, and combine the organic layers.
Wash with brine, dry over MgSOa, and concentrate.

 Purification: Purify the resulting 2-bromo-4-(trifluoromethyl)-1,1'-biphenyl derivative by flash
column chromatography. The remaining bromine can then be used in a second, often more
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forcing, cross-coupling reaction.

Mandatory Visualizations
Synthetic Utility Workflow

The following diagram illustrates the logical workflow for the sequential functionalization of 2-
Bromo-1-iodo-4-(trifluoromethyl)benzene using two distinct cross-coupling reactions.

Sequential Cross-Coupling Workflow

(Z—Bromo—l—iodo—4—(triﬂuoromethyl)benzena

eactant 1 (e.g., R1-B(OH)2)

(I\/Iono-functionalized Intermediatea

eactant 2 (e.g., R2-SnBu3)

l
( )

Click to download full resolution via product page

Caption: Sequential functionalization via orthogonal cross-coupling reactions.
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Experimental Workflow for Suzuki Coupling

This diagram outlines the key steps in a typical laboratory procedure for a selective Suzuki-
Miyaura coupling reaction.
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Experimental Workflow: Selective Suzuki Coupling
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Caption: A typical laboratory workflow for a Suzuki coupling experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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